molecular formula C23H15Cl2FN2O2S B2988888 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate CAS No. 851126-55-1

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate

Cat. No.: B2988888
CAS No.: 851126-55-1
M. Wt: 473.34
InChI Key: MHUKXUOGKRYRET-UHFFFAOYSA-N
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Description

The compound 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate is a synthetic heterocyclic molecule featuring a pyrazole core substituted with a 4-chlorophenylthio group, a methyl group, a phenyl group, and a 2-chloro-6-fluorobenzoate ester.

The compound’s crystallographic characterization likely employs programs like SHELXL and SHELXS, which are widely used for small-molecule refinement and structure solution . Visualization tools such as ORTEP-3 may further aid in elucidating its molecular geometry and intermolecular interactions .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2FN2O2S/c1-14-21(31-17-12-10-15(24)11-13-17)22(28(27-14)16-6-3-2-4-7-16)30-23(29)20-18(25)8-5-9-19(20)26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUKXUOGKRYRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C21H15ClN2O3S
  • Molecular Weight : 410.882 g/mol
  • CAS Number : [Not provided in search results]

Synthesis

The synthesis of pyrazole derivatives, including the target compound, typically involves multi-component reactions (MCRs). These methods facilitate the efficient construction of complex molecules with significant biological activity. The compound can be synthesized through reactions involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various electrophiles, leading to diverse derivatives with enhanced bioactivity .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated against multiple cancer cell lines, showing significant cytotoxic effects. Notably, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

CompoundCell LineIC50 (µM)
4aA549 (Lung)2.14
4cMCF7 (Breast)0.63
6cHeLa (Cervical)2.17
7cHepG2 (Liver)1.13

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial effects through enzyme inhibition and disruption of microbial cell walls. The presence of the chlorophenyl thio group enhances its interaction with microbial targets .

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, pyrazole derivatives have shown potential in other areas:

  • Anti-inflammatory : Certain derivatives have been reported to inhibit inflammatory pathways.
  • Antidiabetic : Some compounds exhibit hypoglycemic effects by modulating glucose metabolism.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives that were evaluated for their biological activity:

  • Study on Antitumor Activity : A derivative was shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
  • Enzyme Inhibition Studies : The compound demonstrated significant inhibition against urease and acetylcholinesterase, suggesting applications in treating conditions like kidney stones and Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Stability

The 4-chlorophenylthio group is a recurring motif in bioactive molecules. For instance, 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) is a cAMP analog with enhanced membrane permeability due to the lipophilic 4-chlorophenylthio substitution .

Table 1: Key Substituent Comparisons
Compound Core Structure Key Substituents Potential Applications
Target Compound Pyrazole 4-chlorophenylthio, 2-chloro-6-fluorobenzoate Enzyme inhibition, Material science
8-pCPT-cAMP Adenine (cAMP) 4-chlorophenylthio, cyclic phosphate Protein kinase A activation
3-Methyl-1-phenyl-1H-pyrazol-5-yl derivatives Pyrazole Varied ester/ether groups (e.g., benzoate, nitro) Anticancer, antimicrobial agents

Halogenation Patterns and Reactivity

The 2-chloro-6-fluorobenzoate ester in the target compound introduces steric and electronic effects distinct from simpler benzoate derivatives. For example:

  • 2-Chlorobenzoate esters are known for their hydrolytic stability compared to unsubstituted analogs.
  • Fluorine at the 6-position may enhance electronegativity and influence π-stacking interactions, a feature observed in fluorinated pharmaceuticals like ciprofloxacin.

Crystallographic and Computational Insights

The structural refinement of the target compound likely leverages SHELXL for high-precision parameterization . Comparatively, derivatives like Sp-8-pCPT-2-O-methyl-cAMPS rely on similar crystallographic workflows but exhibit distinct torsion angles due to methyl or phosphoryl modifications .

Table 2: Crystallographic Data (Hypothetical)
Parameter Target Compound 8-pCPT-cAMP 3-Methyl-pyrazole ester
Bond length (C-S) (Å) 1.78 1.82 1.80
Torsion angle (C-S-C-Cl) (°) 112.3 105.7 N/A
Space group P21/c P212121 P1

Research Findings and Implications

  • Synthetic Versatility : The pyrazole core allows modular substitution, enabling optimization for applications in medicinal chemistry or materials science.
  • Halogen Synergy : Dual chloro-fluoro substitution may enhance both stability and target affinity, as seen in agrochemicals like fipronil.
  • Limitations : The compound’s high molecular weight and hydrophobicity could limit bioavailability, a challenge also observed in 8-pCPT-cAMP derivatives .

Q & A

Q. What are the common synthetic routes for preparing 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate, and how can reaction efficiency be optimized?

A general method involves coupling intermediates like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole with substituted benzoates under heterogeneous catalysis. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C yields pure products after recrystallization. Monitoring via TLC and optimizing catalyst loading (10 wt%) improves efficiency .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S-C, and C-F stretches), while 1H^1H NMR confirms substituent environments (e.g., aromatic protons and methyl groups). X-ray diffraction provides definitive structural validation, as demonstrated for analogous pyrazole derivatives .

Q. What safety protocols are essential when handling halogenated pyrazole derivatives?

Follow hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources). Use PPE, conduct reactions in fume hoods, and ensure waste disposal complies with halogenated organic compound regulations .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing patterns be analyzed to predict solid-state stability?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs in crystallographic data. For example, C=O···H-N interactions in pyrazole derivatives stabilize layered packing, as seen in SHELXL-refined structures. Software like SHELX and ORTEP-3 visualizes these networks .

Q. What computational methods predict electronic properties and reactivity of this compound?

Multiwfn calculates electrostatic potential surfaces (EPS) and localized orbital locator (LOL) maps to identify electrophilic/nucleophilic sites. Wavefunction analysis of thioether and ester groups reveals charge distribution critical for interaction with biological targets .

Q. How can environmental fate studies be designed to assess ecological risks?

Adopt INCHEMBIOL’s framework: (1) Measure logP and hydrolysis rates to model abiotic distribution; (2) Use LC-MS/MS to quantify bioaccumulation in model organisms; (3) Assess chronic toxicity via multi-tiered assays (e.g., Daphnia magna survival, algal growth inhibition) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

For example, if NMR suggests conformational flexibility but X-ray shows rigidity, perform variable-temperature NMR and DFT geometry optimization to reconcile discrepancies. Cross-validate with Raman spectroscopy for vibrational mode consistency .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Replace PEG-400 with recyclable ionic liquids to enhance solvent recovery. Use flow chemistry for precise temperature control during thioether formation. Purify via high-performance countercurrent chromatography (HPCCC) to isolate stereoisomers .

Methodological Guidance Tables

Table 1. Key spectroscopic benchmarks for structural validation:

TechniqueExpected SignalsReference
IR1740–1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-F), 750 cm⁻¹ (C-S)
1H^1H NMRδ 7.2–8.1 (aromatic H), δ 2.4 (CH₃), δ 5.1 (CH₂-S)
X-rayC-Cl bond length: ~1.74 Å; dihedral angle between pyrazole and benzoate: <30°

Table 2. Computational parameters for electronic analysis:

SoftwareFunctionalityApplication Example
MultiwfnElectron localization function (ELF), EPS mapsIdentify reactive sites for SAR
Gaussian 16DFT geometry optimization (B3LYP/6-311+G(d,p))Predict hydrolysis pathways

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